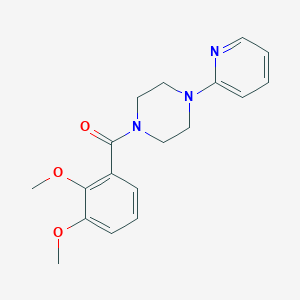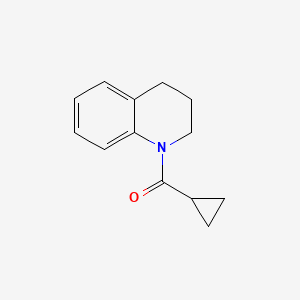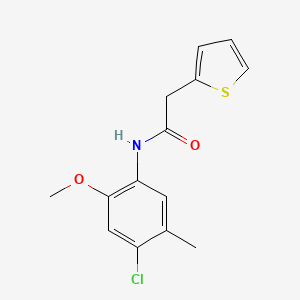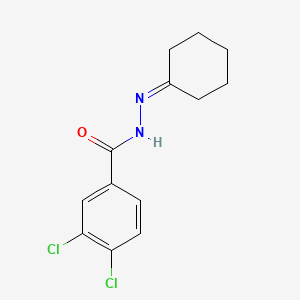![molecular formula C25H26N2O4 B5707328 N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) CAS No. 6131-51-7](/img/structure/B5707328.png)
N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide), commonly known as DMPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPM is a derivative of benzamide, a class of organic compounds that has been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of DMPM is not fully understood. However, studies have suggested that DMPM may act by inhibiting various signaling pathways involved in cancer cell growth and survival. DMPM has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, DMPM has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
DMPM has been shown to have various biochemical and physiological effects. Studies have shown that DMPM can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DMPM has also been found to inhibit the expression of various proteins involved in cancer cell survival, such as Bcl-2 and survivin.
In addition, DMPM has been shown to have antioxidant and anti-inflammatory effects. DMPM has been found to reduce the production of reactive oxygen species (ROS) and inhibit the expression of inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using DMPM in lab experiments is its potent anticancer activity. DMPM has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. In addition, DMPM has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments.
One of the limitations of using DMPM in lab experiments is its limited solubility in water. DMPM is a hydrophobic compound and can be difficult to dissolve in aqueous solutions. This can make it challenging to administer DMPM in animal models and can limit its potential applications in certain fields.
将来の方向性
There are several future directions for research on DMPM. One area of research is to investigate the potential of DMPM as a treatment for neurodegenerative diseases. Studies have shown that DMPM has neuroprotective effects and can potentially be used as a treatment for Alzheimer's and Parkinson's disease.
Another area of research is to investigate the potential of DMPM as a chemotherapeutic agent. Studies have shown that DMPM has potent anticancer activity against various cancer cell lines. Further research is needed to determine the efficacy of DMPM in animal models and to investigate its potential applications in cancer therapy.
Conclusion:
In conclusion, DMPM is a promising compound that has potential applications in various fields. Its potent anticancer activity and neuroprotective effects make it a promising candidate for cancer therapy and treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of DMPM and to investigate its potential applications in various fields.
合成法
The synthesis of DMPM involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DMPM. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DMPM has been studied extensively for its potential applications in various fields. One of the major areas of research is in the field of cancer therapy. Studies have shown that DMPM has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMPM has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models.
Another area of research is in the field of neuroscience. DMPM has been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, DMPM has been found to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-[(4-methylbenzoyl)amino]methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-16-5-9-18(10-6-16)24(28)26-23(20-13-14-21(30-3)22(15-20)31-4)27-25(29)19-11-7-17(2)8-12-19/h5-15,23H,1-4H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUMEWAANGIEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359684 |
Source


|
| Record name | N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) | |
CAS RN |
6131-51-7 |
Source


|
| Record name | N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)

![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)




![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

